4-(2,4-difluorophenyl)benzoic Acid

Catalog No.
S1909143
CAS No.
331760-41-9
M.F
C13H8F2O2
M. Wt
234.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(2,4-difluorophenyl)benzoic Acid

CAS Number

331760-41-9

Product Name

4-(2,4-difluorophenyl)benzoic Acid

IUPAC Name

4-(2,4-difluorophenyl)benzoic acid

Molecular Formula

C13H8F2O2

Molecular Weight

234.2 g/mol

InChI

InChI=1S/C13H8F2O2/c14-10-5-6-11(12(15)7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)

InChI Key

DGHGRAZWNAQANC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)F)F)C(=O)O

The exact mass of the compound 4-(2,4-difluorophenyl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(2,4-Difluorophenyl)benzoic Acid is a fluorinated biaryl carboxylic acid used as a critical building block in specialized chemical synthesis. Its defining features—a carboxylic acid group for derivatization and a 2,4-difluorophenyl moiety—are leveraged in the development of high-value downstream products, including active pharmaceutical ingredients (APIs) and functional materials. [1] The specific positioning of the two fluorine atoms imparts distinct electronic and conformational properties that are fundamental to the performance of the final target molecules, particularly in applications sensitive to molecular geometry and electronic effects.

Substituting 4-(2,4-difluorophenyl)benzoic Acid with simpler analogs like 4-phenylbenzoic acid or monofluorinated variants is often unviable in performance-critical applications. The 2,4-difluoro substitution pattern is not an interchangeable feature; it precisely modulates the molecule's electronic profile, lipophilicity, and intermolecular interaction potential. These factors directly influence downstream performance, such as the binding affinity of a resulting drug candidate to its target protein or the thermal and electro-optical properties of a liquid crystal. [1] In drug discovery, for instance, this specific fluorination is a key component of potent PARP inhibitors like Niraparib, where analogs lacking this feature would exhibit significantly different biological activity and pharmacokinetic profiles. [2]

Essential Precursor for High-Potency PARP Inhibitor Niraparib

4-(2,4-Difluorophenyl)benzoic Acid is a documented and essential precursor in multiple patented synthesis routes for Niraparib, a potent PARP inhibitor approved for treating certain types of cancer. [REFS-1, REFS-2] The 2,4-difluorophenyl moiety is a core structural element of the final drug, which exhibits a high inhibitory concentration (IC50) against the PARP-1 enzyme. The selection of this specific difluoro-substituted precursor is critical for achieving the high target affinity required for therapeutic efficacy.

Evidence DimensionRole as a key synthetic intermediate
Target Compound DataEstablished use as a key building block in the synthesis of Niraparib, a PARP inhibitor with an IC50 of 3.8 nM (for PARP-1) and 2.1 nM (for PARP-2).
Comparator Or BaselineGeneric or alternatively substituted benzoic acids, which are not used in the established, efficient synthesis routes for this high-potency API.
Quantified DifferenceThe compound is integral to achieving the specific molecular structure of a clinically approved drug with nanomolar potency.
ConditionsOrganic synthesis routes for Active Pharmaceutical Ingredients (APIs).

For pharmaceutical R&D and manufacturing, procuring this exact precursor is necessary to follow established, high-yield synthetic pathways to a clinically relevant and high-value API.

Enables Superior In Vivo Efficacy in Novel PARP Inhibitor Candidates

In the development of new PARP inhibitors derived from Olaparib, a candidate synthesized using a 2,4-difluorophenyl linker (compound 56) showed significantly higher tumor growth inhibition in a BRCA1-mutated xenograft model compared to Olaparib itself. [1] The hydrochloride salt of the compound derived from the 2,4-difluorophenyl precursor also demonstrated high water solubility (1628.2 µg/mL), a critical property for formulation and bioavailability. [1]

Evidence DimensionTumor Growth Inhibition (TGI) in vivo
Target Compound DataCompound 56 (derived from a 2,4-difluorophenyl precursor) exhibited 96.6% TGI at a 30 mg/kg dose.
Comparator Or BaselineOlaparib (a clinically approved PARP inhibitor) exhibited 56.3% TGI at the same 30 mg/kg dose.
Quantified Difference71.6% relative improvement in tumor growth inhibition compared to the Olaparib baseline.
ConditionsIn vivo BRCA1-mutated Capan-1 xenograft model, oral administration for 21 days.

This evidence shows that using a 2,4-difluorophenyl-based building block, instead of the structure used in Olaparib, can lead to a next-generation drug candidate with substantially improved in vivo performance and better physical properties.

Critical for Inducing and Stabilizing Nematic Phases in Liquid Crystals

The incorporation of lateral fluorine atoms, such as the 2,4-difluoro pattern, is a key strategy for modulating the mesomorphic properties of liquid crystals. Studies on azo/ester derivatives show that laterally fluorinated compounds can exhibit stable, enantiotropic nematic phases, whereas their non-fluorinated analogs are often non-mesomorphic (i.e., only show a crystalline phase). [1] The fluorine atoms disturb molecular packing in a controlled way, which can lower the melting point and stabilize the desired liquid crystal phase over a useful temperature range. [1]

Evidence DimensionMesophase Behavior
Target Compound DataLaterally fluorinated azo/ester derivatives based on a similar core structure exhibit enantiotropic nematic phases.
Comparator Or BaselineThe equivalent unsubstituted (non-fluorinated) derivative was found to be non-mesomorphic.
Quantified DifferenceThe presence of lateral fluorine induces the formation of a liquid crystal phase where none exists in the unsubstituted analog.
ConditionsDifferential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) of synthesized azo/ester compounds.

For materials science and electronics applications, this compound is a valuable precursor for creating liquid crystals with specific, stable phase behaviors that are unattainable with non-fluorinated or differently substituted analogs.

Key Intermediate for Synthesis of Approved and Investigational PARP Inhibitors

The primary and most validated use is as a starting material in the multi-step synthesis of Niraparib, an FDA-approved oral PARP inhibitor. [1] Its structure is essential for achieving the final compound's high potency and clinical efficacy. It is also the right choice for developing next-generation PARP inhibitors where improved in vivo efficacy and solubility over existing drugs like Olaparib are desired. [2]

Development of High-Performance Liquid Crystal Mixtures

This compound serves as a precursor for synthesizing advanced liquid crystal materials. The 2,4-difluoro substitution is specifically employed to induce or stabilize nematic phases and to fine-tune the electro-optical properties, such as dielectric anisotropy, which are critical for modern display technologies like VA (Vertical Alignment) and IPS (In-Plane Switching) modes. [3]

Synthesis of Fluorinated Linkers for Metal-Organic Frameworks (MOFs)

As a bifunctional linker precursor, this acid can be used to create fluorinated organic linkers for MOFs. The fluorine atoms can modify the pore environment, affecting properties like gas sorption selectivity (e.g., for CO2/CH4 separation) and the overall stability of the framework. This allows for the rational design of MOFs with tailored properties that are not accessible using standard non-fluorinated linkers like terephthalic acid.

XLogP3

3.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4-(2,4-difluorophenyl)benzoic Acid

Dates

Last modified: 08-16-2023

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